1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride
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Overview
Description
“1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride” is a chemical compound with the molecular formula C13H10ClNO3S . It is a derivative of dihydrobenzo[cd]indole .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride” consists of a dihydrobenzo[cd]indole core with a sulfonyl chloride group at the 6-position and an ethyl group at the 1-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride” include a molecular weight of 295.74, a predicted density of 1.503 g/cm3, and a predicted boiling point of 482.4°C .
Scientific Research Applications
BET Bromodomain Inhibition for Cancer Treatment
1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride has been investigated as a potential inhibitor of BET (bromodomain and extra-terminal domain) receptors. These receptors play a crucial role in gene transcription regulation. By inhibiting BET bromodomains, this compound can suppress cancer cell growth and proliferation. Researchers are exploring its use in developing targeted therapies for various cancers, including hematological malignancies .
Synthetic Chemistry and Medicinal Chemistry
Beyond its biological applications, this compound is valuable in synthetic chemistry. Researchers use it as a building block for creating more complex molecules. Additionally, medicinal chemists explore modifications to its structure to enhance its pharmacological properties, aiming for improved drug candidates.
Mechanism of Action
Future Directions
Research into dihydrobenzo[cd]indole derivatives, such as “1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride”, could focus on their potential as TNF-α inhibitors . Further optimization of these compounds could lead to more potent inhibitors, providing valuable insights into the design of small molecule inhibitors targeting TNF-α .
properties
IUPAC Name |
1-ethyl-2-oxobenzo[cd]indole-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c1-2-15-10-6-7-11(19(14,17)18)8-4-3-5-9(12(8)10)13(15)16/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNPFOVWPDMOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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